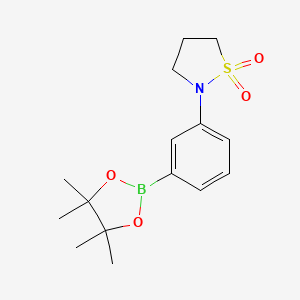
((1-bencil-1H-1,2,3-triazol-4-il)metil)glicina
Descripción general
Descripción
The compound is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of (1-benzyl-1 H -1,2,3-triazol-4-yl)methyl diphenylphosphinate was optimized with respect to the reaction parameters, such as the temperature, reaction time, and catalyst loading . The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Molecular Structure Analysis
Structural analysis shows that in 1 the capped-octahedral environment around the Co (II) centers is highly distorted with rather long bonds between the metal and donor atoms . The tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form, with the Co–N (amine) distance of 2.494 (2) Å acting as a capping bond to the octahedron .Chemical Reactions Analysis
The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy . The approach was applied to a range of organic azides, which confirmed the wide scope and the substituent tolerance of the process .Physical And Chemical Properties Analysis
The compound is a solid at 20°C and has a melting point of 132-143 °C . It has a molecular weight of 530.63 .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles, incluidos los derivados como ((1-bencil-1H-1,2,3-triazol-4-il)metil)glicina, son significativos en el descubrimiento de fármacos debido a sus propiedades únicas. Se han utilizado en la creación de nuevos farmacóforos y en la mejora de los perfiles farmacocinéticos de los nuevos fármacos .
Síntesis orgánica
Estos compuestos sirven como intermediarios versátiles en la síntesis orgánica. Pueden actuar como componentes de la "química del clic" para crear bibliotecas químicas diversas a través de reacciones de cicloadición azida-alquino .
Investigación del cáncer
Los derivados de los 1,2,3-triazoles se han estudiado por sus actividades citotóxicas contra diversas líneas celulares cancerosas. Por ejemplo, ciertos derivados de bencil-1H-1,2,3-triazol han mostrado resultados prometedores en la inducción de la apoptosis en células de cáncer de mama .
Ciencia de los materiales
La estructura cíclica del triazol es integral en la ciencia de los materiales para el desarrollo de nuevos materiales con propiedades deseables como una mayor estabilidad y funcionalidad .
Agroquímicos
Los derivados del triazol se utilizan en agroquímicos debido a sus propiedades bioactivas. Pueden funcionar como reguladores del crecimiento o fungicidas en aplicaciones agrícolas .
Inhibición de la corrosión
Estos compuestos tienen aplicaciones como inhibidores de la corrosión, particularmente para las aleaciones de cobre. Su capacidad para formar complejos estables con metales los hace valiosos en entornos industriales .
Mecanismo De Acción
The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . Tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Safety and Hazards
Direcciones Futuras
Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively . This suggests potential future directions for research into the therapeutic applications of this compound.
Propiedades
IUPAC Name |
2-[(1-benzyltriazol-4-yl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)7-13-6-11-9-16(15-14-11)8-10-4-2-1-3-5-10/h1-5,9,13H,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDFHDDIYAKTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)


![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)





